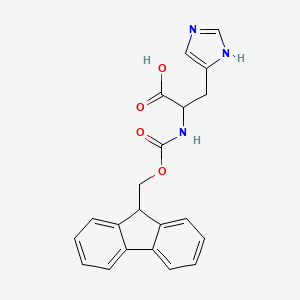
Fmoc-DL-histidine
説明
Fmoc-DL-histidine is a compound with the molecular formula C21H19N3O4 . It is also known by other synonyms such as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanoic acid and 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid . The compound has a molecular weight of 377.4 g/mol .
Synthesis Analysis
Fmoc-DL-histidine can be synthesized using an aqueous microwave-assisted solid-phase peptide synthesis strategy . This method is environmentally friendly as it does not require the use of organic solvents . The presence of histidine rearranges the β structure of Fmoc–F–F to assemble nanofilaments .Molecular Structure Analysis
The molecular structure of Fmoc-DL-histidine consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a histidine molecule . The InChI code for Fmoc-DL-histidine isInChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) . Physical And Chemical Properties Analysis
Fmoc-DL-histidine has a molecular weight of 377.4 g/mol and a molecular formula of C21H19N3O4 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 377.13755610 g/mol . The topological polar surface area is 104 Ų .科学的研究の応用
Modulation of Amyloid-like Assembly of Peptide Nanomaterials
Fmoc-DL-histidine has been found to modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F), inducing enzyme-like catalysis . Specifically, the presence of histidine rearranges the structure of Fmoc–F–F to assemble nanofilaments . This property is not only associated with pathological events but also leads to the development of novel nanomaterials with unique properties .
Enzyme-like Catalysis
The presence of histidine in Fmoc-DL-histidine can induce enzyme-like catalysis . This property results in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation . This enzyme-like catalysis is a significant application in the field of biochemistry and molecular biology .
Aqueous Solid-Phase Peptide Synthesis
Fmoc-DL-histidine is used in aqueous microwave-assisted solid-phase peptide synthesis . This method is an organic solvent-free, environmentally friendly method for chemical peptide synthesis . The use of water-dispersible nanoparticulate Fmoc-amino acids, including Fmoc-DL-histidine, overcomes the solubility problem associated with Fmoc-amino acids .
Racemization Studies
Fmoc-DL-histidine is used in racemization studies during aqueous-based coupling reactions with microwave irradiation . Under the microwave-assisted protocol, the coupling reaction can be efficiently performed with low levels of racemization of histidine .
Synthesis of Histidine-Containing Peptides
Fmoc-DL-histidine is used in the synthesis of histidine-containing peptides . For example, it has been used in the successful synthesis of the histidine-containing hexapeptide neuropeptide W-30 .
Coordination Studies with Metal Ions
Fmoc-DL-histidine has been used in studies investigating the coordination of metal ions . For example, simulations have shown that there is coordination between Cu2+ and the carbonyl/carboxylic groups in the Fmoc-DL-histidine/Cu2+ complexes .
作用機序
Target of Action
Fmoc-DL-histidine is primarily used in the field of peptide synthesis . The primary target of Fmoc-DL-histidine is the amino group of an amino acid or peptide, which it protects during the peptide synthesis process .
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-DL-histidine acts as a protective group for the amino group during peptide synthesis . This protection is necessary for the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Biochemical Pathways
Fmoc-DL-histidine plays a crucial role in the chemical synthesis of peptides. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group in Fmoc-DL-histidine provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
It’s worth noting that fmoc-amino acids, including fmoc-dl-histidine, are sparingly soluble in water .
Result of Action
The use of Fmoc-DL-histidine in peptide synthesis results in the formation of peptide bonds, enabling the creation of peptides of significant size and complexity . Furthermore, histidine can modulate the assembly behavior of Fmoc-protected peptides and induce enzyme-like catalysis . For example, the presence of histidine can rearrange the structure of Fmoc-protected peptides to assemble nanofilaments, resulting in the formation of an active site that mimics peroxidase-like activity .
Action Environment
The action of Fmoc-DL-histidine can be influenced by environmental factors. For instance, the concentration of histidine can affect the assembly behavior of Fmoc-protected peptides . At high concentrations, histidine intensifies the entanglement of nanofilaments . Additionally, the Fmoc group is stable under treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid , indicating its stability under various chemical conditions.
将来の方向性
Histidine has been found to modulate the assembly behavior of Fmoc–F–F and induce enzyme-like catalysis . These findings highlight the potential of histidine as a modulator in the amyloid-like assembly of peptide nanomaterials exerting enzyme-like catalysis . This opens up new possibilities for the development of novel nanomaterials with unique properties .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



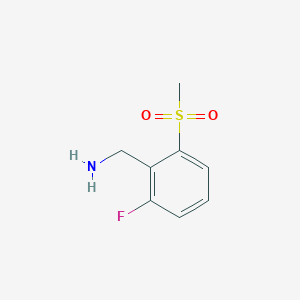
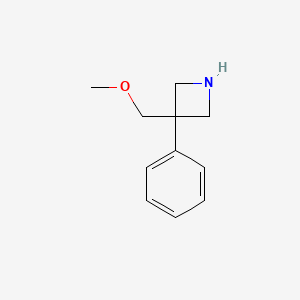
![2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3243395.png)
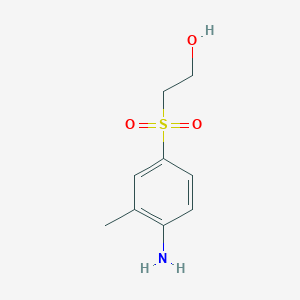
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3243414.png)
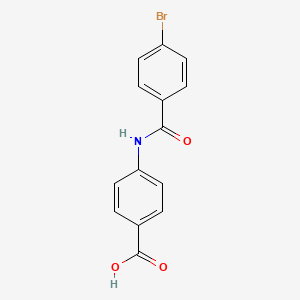
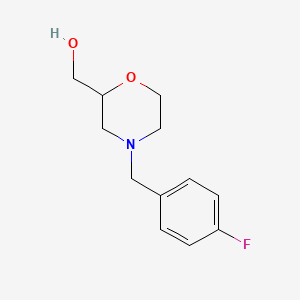
![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)
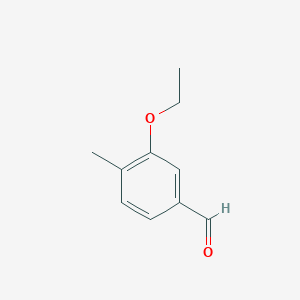

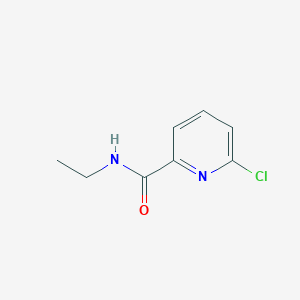

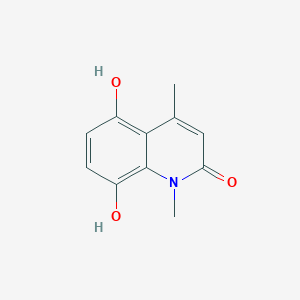
![2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid](/img/structure/B3243475.png)